molecular formula C15H14INO2 B3552015 N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B3552015
M. Wt: 367.18 g/mol
InChI Key: WKYKNDNGBYPRLQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It features an iodophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and 4-methylphenol.

    Formation of Intermediate: The 2-iodoaniline is reacted with chloroacetyl chloride to form N-(2-iodophenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methylphenol in the presence of a base (such as potassium carbonate) to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May serve as a lead compound in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-fluorophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens might not. This can lead to unique reactivity and applications in synthesis and research.

Properties

IUPAC Name

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYKNDNGBYPRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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